Aristoforin
Overview
Description
Aristoforin is a novel, stable derivative of hyperforin, a compound found in the plant St. John’s Wort (Hypericum perforatum). Hyperforin is known for its antidepressant properties, but it is unstable and poorly soluble in water. This compound, on the other hand, retains the beneficial properties of hyperforin while being more stable and soluble in aqueous solutions .
Scientific Research Applications
Aristoforin has a wide range of scientific research applications. In chemistry, it is used as a model compound to study the stability and solubility of hyperforin derivatives. In biology and medicine, this compound has shown potent anticancer properties, inhibiting the growth of various tumor cells without inducing toxicity in experimental animals . It also exhibits neuroprotective effects, making it a potential candidate for treating neurodegenerative diseases .
Mechanism of Action
Preparation Methods
The synthesis of aristoforin involves the chemical modification of hyperforin. One method includes dissolving hyperforin in a solvent such as dimethyl sulfoxide (DMSO) and then subjecting it to specific reaction conditions to produce this compound . The exact synthetic routes and industrial production methods are proprietary and not widely published.
Chemical Reactions Analysis
Aristoforin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Comparison with Similar Compounds
Aristoforin is similar to other hyperforin derivatives such as tetrahydrohyperforin. it is unique in its stability and solubility, which make it more suitable for various applications. Other similar compounds include hyperforin itself and other derivatives that have been chemically modified to enhance their properties .
Properties
IUPAC Name |
2-[[(1R,5R,6R,7S)-6-methyl-1,3,7-tris(3-methylbut-2-enyl)-6-(4-methylpent-3-enyl)-5-(2-methylpropanoyl)-4,9-dioxo-2-bicyclo[3.3.1]non-2-enyl]oxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H54O6/c1-23(2)13-12-19-35(11)28(16-14-24(3)4)21-36(20-18-26(7)8)33(43-22-30(38)39)29(17-15-25(5)6)32(41)37(35,34(36)42)31(40)27(9)10/h13-15,18,27-28H,12,16-17,19-22H2,1-11H3,(H,38,39)/t28-,35+,36+,37-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPLDQWWNHPHRIL-DZLQXDJLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C12C(=O)C(=C(C(C1=O)(CC(C2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C(=O)[C@]12C(=O)C(=C([C@](C1=O)(C[C@@H]([C@@]2(C)CCC=C(C)C)CC=C(C)C)CC=C(C)C)OCC(=O)O)CC=C(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H54O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.